molecular formula C22H18N2O5 B2682976 (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate CAS No. 1322271-86-2

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate

Cat. No. B2682976
CAS RN: 1322271-86-2
M. Wt: 390.395
InChI Key: WINVRNQXOBBUCY-HZHRSRAPSA-N
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Description

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate, also known as BHMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has been investigated for its use as a polymerization initiator and crosslinking agent. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has also been studied for its potential use as a catalyst in various organic reactions.

Mechanism Of Action

The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate as an anti-cancer agent involves the induction of apoptosis in cancer cells through the activation of caspase-3 and caspase-9. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate as an antibacterial and antifungal agent involves the disruption of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has been shown to have low toxicity in vitro and in vivo studies. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has also been shown to have antioxidant properties, which may contribute to its anti-cancer and antibacterial effects. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has been shown to have a low inhibitory effect on normal cells, indicating its potential selectivity towards cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is its potential selectivity towards cancer cells, which may reduce the toxicity associated with traditional chemotherapy. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate also has potential applications in various fields, including medicine, materials science, and catalysis. One limitation of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is its low solubility in water, which may limit its use in certain applications.

Future Directions

For (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate research include the development of more efficient synthesis methods, the investigation of its potential use as a polymerization initiator and crosslinking agent, and the exploration of its potential use as a catalyst in various organic reactions. (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate may also be studied for its potential use in combination with other anti-cancer agents to improve its efficacy. Additionally, the development of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate derivatives may lead to compounds with improved solubility and selectivity towards specific cancer types.

Synthesis Methods

The synthesis of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzoylhydrazine in the presence of a catalyst, followed by the reaction of the resulting hydrazone with phenyl chloroformate. The final product is obtained after purification and recrystallization.

properties

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)29-22(26)28-18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINVRNQXOBBUCY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate

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